molecular formula C19H12N4O2S B2808076 4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one CAS No. 951900-75-7

4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one

Cat. No. B2808076
M. Wt: 360.39
InChI Key: LMISFVBIFUASTN-UHFFFAOYSA-N
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Description

The compound “4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of certain precursors in the presence of a catalyst . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of a related compound .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include bromination, reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, and reaction with o-phenylenediamine derivatives .

Scientific Research Applications

Synthesis and Characterization

4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one and its derivatives have been synthesized through various chemical reactions, providing insight into their chemical properties and potential applications. The synthesis involves the reaction of coumarin-3-carboxylic acid with derivatives to generate specific compounds, confirmed by analytical and spectral data (Pavurala & Vedula, 2014). Additionally, the synthesis of related heterocyclic compounds has been explored, aiming to enhance the understanding of their chemical behavior and potential for further modification (Chunduru & Rao, 2013).

Biological Activities

A significant area of research focuses on the biological activities of these compounds, including their potential antitubercular, antiviral, and anticancer properties. Studies have shown that certain derivatives exhibit inhibitory activity against the proliferation of various cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Ding & Li, 2011). Another study highlighted the antitubercular, antiviral, and anticancer activities of similar compounds, providing a foundation for further investigation into their therapeutic applications (Kumar & Rao, 2008).

Antimicrobial and Fungicidal Activities

The antimicrobial and fungicidal activities of these compounds have also been studied, indicating their potential as lead compounds for developing new antimicrobial agents. Some compounds have shown significant growth inhibition against various microorganisms, suggesting their utility in addressing antibiotic resistance and developing novel antimicrobial therapies (Badr & Barwa, 2011). Additionally, the fungicidal activity of pyrazolyl-substituted derivatives has been preliminarily tested, revealing their potential in combating fungal infections (El-Telbani, Swellem, & Nawwar, 2007).

Future Directions

The future directions for these compounds include further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

4-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O2S/c24-17-11-14(13-8-4-5-9-15(13)25-17)18-22-23-16(20-21-19(23)26-18)10-12-6-2-1-3-7-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMISFVBIFUASTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one

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